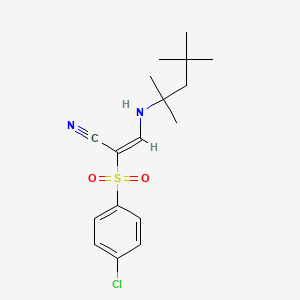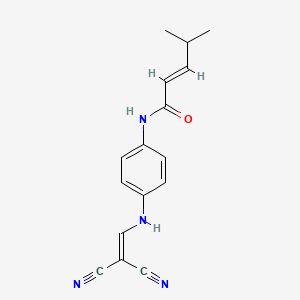
N-(4-((2,2-Dinitrilovinyl)amino)phenyl)-4-methylpent-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-((2,2-Dinitrilovinyl)amino)phenyl)-4-methylpent-2-enamide, or DNPMP, is a synthetic compound that has been studied for its potential applications in various scientific research fields. It is a small molecule that has been synthesized in a variety of ways, and has been found to have a wide range of effects on biochemical and physiological processes. In
Wissenschaftliche Forschungsanwendungen
DNPMP has been studied for its potential applications in various scientific research fields. One such application is in the field of cancer research. DNPMP has been found to inhibit the growth of a variety of cancer cell lines, including those derived from breast, lung, and prostate cancers. It has also been found to be effective in inhibiting the growth of melanoma cells. In addition, DNPMP has been studied for its potential applications in the field of drug delivery. It has been found to be effective in delivering drugs to targeted areas, such as tumors, and has been found to be more effective than other delivery methods.
Wirkmechanismus
The exact mechanism of action of DNPMP is not yet fully understood. However, it is believed that DNPMP acts by disrupting the normal functioning of cells. It has been found to interfere with the cell cycle, leading to cell death. It has also been found to interfere with the production of proteins, leading to the inhibition of cell growth. In addition, DNPMP has been found to interfere with the production of enzymes, leading to the inhibition of enzyme activity.
Biochemical and Physiological Effects
DNPMP has been found to have a wide range of effects on biochemical and physiological processes. It has been found to inhibit the growth of a variety of cancer cell lines, including those derived from breast, lung, and prostate cancers. It has also been found to be effective in inhibiting the growth of melanoma cells. In addition, DNPMP has been found to interfere with the production of enzymes, leading to the inhibition of enzyme activity. Furthermore, DNPMP has been found to reduce inflammation, leading to the inhibition of inflammatory processes.
Vorteile Und Einschränkungen Für Laborexperimente
DNPMP has several advantages for use in laboratory experiments. It is a small molecule, making it easy to synthesize and manipulate. It is also relatively inexpensive, making it cost-effective for use in laboratory experiments. Additionally, DNPMP has been found to be effective in inhibiting the growth of a variety of cancer cell lines, making it an ideal candidate for use in cancer research. However, DNPMP has several limitations for use in laboratory experiments. It has been found to be toxic to normal cells, which could limit its use in experiments involving normal cells. Additionally, DNPMP has been found to be unstable in certain environments, which could limit its use in experiments involving long-term storage.
Zukünftige Richtungen
There are several potential future directions for DNPMP research. One potential direction is to explore DNPMP’s potential applications in drug delivery. DNPMP has been found to be effective in delivering drugs to targeted areas, and further research could lead to the development of more effective drug delivery systems. Additionally, further research could explore DNPMP’s potential applications in the field of gene therapy. DNPMP has been found to interfere with the production of proteins, and further research could lead to the development of novel gene therapy techniques. Finally, further research could explore DNPMP’s potential applications in the field of immunotherapy. DNPMP has been found to reduce inflammation, and further research could lead to the development of novel immunotherapies.
Synthesemethoden
DNPMP can be synthesized by a variety of methods. One method involves the reaction of 4-methylpent-2-enamide with 2,2-dinitrilovinyl amine in the presence of a catalyst. This reaction produces DNPMP and a by-product of 2-nitro-4-methylpent-2-enamide. Another method involves the reaction of 4-methylpent-2-enamide with 4-nitrophenyl-2-nitro-4-methylpent-2-enamide in the presence of a catalyst. This reaction produces DNPMP and a by-product of 4-methylpent-2-enamide.
Eigenschaften
IUPAC Name |
(E)-N-[4-(2,2-dicyanoethenylamino)phenyl]-4-methylpent-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c1-12(2)3-8-16(21)20-15-6-4-14(5-7-15)19-11-13(9-17)10-18/h3-8,11-12,19H,1-2H3,(H,20,21)/b8-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMWFFNDJWDBPII-FPYGCLRLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C=CC(=O)NC1=CC=C(C=C1)NC=C(C#N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)/C=C/C(=O)NC1=CC=C(C=C1)NC=C(C#N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-((2,2-dinitrilovinyl)amino)phenyl)-4-methylpent-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


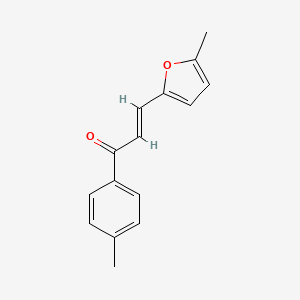

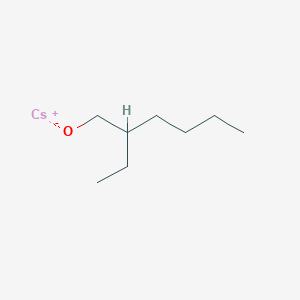
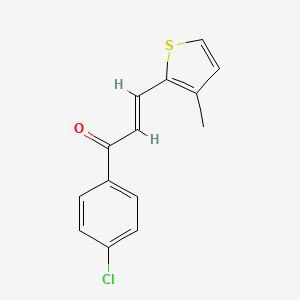
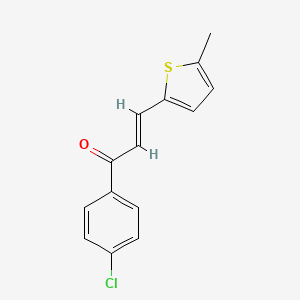


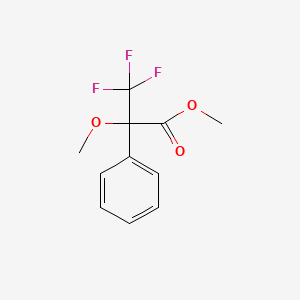

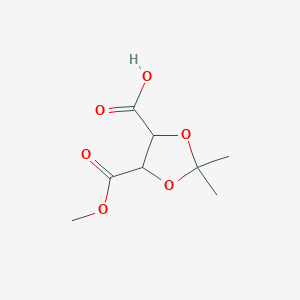
![4-n-Butyl-4'-[4-(trifluoromethoxy)phenyl]bicyclohexyl](/img/structure/B6320627.png)
